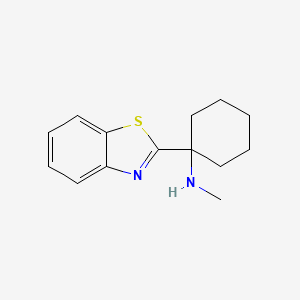

1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine typically involves the condensation of 2-aminobenzothiazole with cyclohexanone followed by methylation. The reaction is carried out under acidic or basic conditions, and the product is purified using standard techniques such as recrystallization or chromatography . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production costs .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as piperidine or HATU . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets in microbial cells. The compound inhibits the activity of key enzymes involved in cell wall synthesis, leading to cell lysis and death . Molecular docking studies have shown that the compound binds to the active site of these enzymes, blocking their function and preventing microbial growth .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-N-methylcyclohexan-1-amine can be compared with other benzothiazole derivatives such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.

Benzothiazole-2-carboxylic acid: Studied for its anti-inflammatory and analgesic activities.

Biological Activity

1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N2S

- Molecular Weight : 246.37 g/mol

- CAS Number : 439858-28-3

Anticonvulsant Activity

A study evaluated a series of benzothiazole derivatives for their anticonvulsant properties. The results indicated that compounds similar to this compound exhibited significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These compounds demonstrated a reduction in immobility time without showing neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .

Antitumor Activity

Research has highlighted the antitumor potential of benzothiazole derivatives. In vitro studies demonstrated that certain benzothiazole compounds inhibited the growth of human breast cancer cell lines (MCF-7 and MDA-MB-468), with IC50 values indicating potent activity. The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Antimicrobial Activity

Benzothiazole derivatives have shown a broad spectrum of antimicrobial activity. Compounds were screened against various bacterial strains, including Staphylococcus aureus and Escherichia coli, revealing moderate to strong antibacterial effects. Additionally, some derivatives displayed antifungal activity against Candida species, indicating their potential use in treating infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that benzothiazole derivatives may inhibit specific enzymes involved in cancer cell proliferation.

- Interaction with DNA : There is evidence that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Neurotransmitter Systems : The anticonvulsant effects may be attributed to modulation of GABAergic and glutamatergic systems in the central nervous system.

Case Studies

| Study | Findings | |

|---|---|---|

| Study A (Anticonvulsant) | Compounds showed significant activity in MES and scPTZ tests without toxicity | Supports further development as anticonvulsants |

| Study B (Antitumor) | IC50 values < 0.62 µM against MCF-7 cells | Potential for development as anticancer agents |

| Study C (Antimicrobial) | Moderate activity against S. aureus and E. coli | Suggests utility in treating bacterial infections |

Properties

Molecular Formula |

C14H18N2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylcyclohexan-1-amine |

InChI |

InChI=1S/C14H18N2S/c1-15-14(9-5-2-6-10-14)13-16-11-7-3-4-8-12(11)17-13/h3-4,7-8,15H,2,5-6,9-10H2,1H3 |

InChI Key |

PAXRBDBIOGLGAS-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CCCCC1)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.